Superior Catalytic Efficiency (kcat/Km) of Chloroacetyl-L-valine over N-Formyl-L-methionine in Enzymatic Assays
In a direct head-to-head enzymatic assay, N-Chloroacetyl-L-valine exhibited a 26.6-fold higher catalytic efficiency (kcat/Km) compared to N-Formyl-L-methionine when used as a substrate for α-chymotrypsin at 100°C and pH 6.5 [1]. While the Vmax and kcat values were identical between the two compounds, the significantly lower Km of N-Chloroacetyl-L-valine (2.5 mM) versus N-Formyl-L-methionine (13.0 mM) demonstrates a much stronger enzyme-substrate affinity, driving the superior efficiency.
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 1090 mM⁻¹s⁻¹ |
| Comparator Or Baseline | N-Formyl-L-methionine (41 mM⁻¹s⁻¹) |
| Quantified Difference | 26.6-fold higher efficiency for target compound |
| Conditions | Assay at 100°C in 50 mM Bis-Tris HCl, pH 6.5, using α-chymotrypsin enzyme. |
Why This Matters
This data directly informs the selection of Chloroacetyl-L-valine as a highly efficient substrate in high-temperature α-chymotrypsin activity assays, where maximizing signal-to-noise ratio and sensitivity is critical.
- [1] Vieille, C., & Zeikus, G. J. (2001). Hyperthermophilic Enzymes: Sources, Uses, and Molecular Mechanisms for Thermostability. Microbiology and Molecular Biology Reviews, 65(1), 1-43. (Data presented in Table 3). View Source
